molecular formula C11H9N3O2 B11892043 Quinoline-2,4-dicarboxamide CAS No. 32743-31-0

Quinoline-2,4-dicarboxamide

Cat. No.: B11892043
CAS No.: 32743-31-0
M. Wt: 215.21 g/mol
InChI Key: ZTKFFLQRUZSGFH-UHFFFAOYSA-N
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Description

Quinoline-2,4-dicarboxamide is a heterocyclic compound that features a quinoline ring system with two carboxamide groups at the 2 and 4 positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quinoline-2,4-dicarboxamide can be synthesized through various methods. One common approach involves the reaction of quinoline-2,4-dicarboxylic acid with ammonia or amines under suitable conditions. Another method includes the use of acetylenedicarboxylates and aryl amines in the presence of molecular iodine as a catalyst . This reaction typically occurs in acetonitrile at elevated temperatures (around 80°C).

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The use of recyclable catalysts and solvent-free conditions are also explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline-2,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline-2,4-dicarboxylic acid, quinoline-2,4-diamine, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of quinoline-2,4-dicarboxamide involves its interaction with specific molecular targets. For instance, as a G-quadruplex stabilizer, it binds to the G-quadruplex structures in DNA, thereby inhibiting the activity of certain enzymes involved in DNA replication and transcription . This interaction can lead to the stabilization of telomeric regions and the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-2,4-dicarboxylic acid
  • Quinoline-2,4-diamine
  • Quinoline-4-carboxamide

Uniqueness

Quinoline-2,4-dicarboxamide is unique due to its dual carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to stabilize G-quadruplex structures and its diverse applications in various fields make it a compound of significant interest .

Properties

CAS No.

32743-31-0

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

quinoline-2,4-dicarboxamide

InChI

InChI=1S/C11H9N3O2/c12-10(15)7-5-9(11(13)16)14-8-4-2-1-3-6(7)8/h1-5H,(H2,12,15)(H2,13,16)

InChI Key

ZTKFFLQRUZSGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)N)C(=O)N

Origin of Product

United States

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